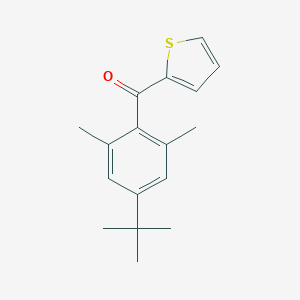![molecular formula C25H21N3O3S B289952 12-acetyl-13-(4-methoxyphenyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B289952.png)
12-acetyl-13-(4-methoxyphenyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
准备方法
The synthesis of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate to form tricyclic intermediates . These intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.
科学研究应用
8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-inflammatory properties. The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production makes it a promising candidate for treating neurodegenerative diseases.
Materials Science: The unique structure of this compound allows it to be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a molecular probe to study various biological pathways and interactions, particularly those involving inflammation and cell signaling.
作用机制
The mechanism of action of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves the inhibition of key molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum (ER) stress response and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it inhibits the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects.
相似化合物的比较
8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one can be compared with other pyrimidine-based compounds, such as triazole-pyrimidine hybrids . While both classes of compounds exhibit neuroprotective and anti-inflammatory properties, the unique structure of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-2-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one provides distinct advantages in terms of stability and specificity. Similar compounds include:
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives: Used in the synthesis of various pyrimidine-based compounds.
属性
分子式 |
C25H21N3O3S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
12-acetyl-13-(4-methoxyphenyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one |
InChI |
InChI=1S/C25H21N3O3S/c1-13-18(14(2)29)19(15-9-11-17(31-3)12-10-15)20-21-22(32-25(20)26-13)24(30)28-23(27-21)16-7-5-4-6-8-16/h4-12,23,27H,1-3H3,(H,28,30) |
InChI 键 |
NWGBDJCQZITLBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
规范 SMILES |
CC1=C(C(=C2C3=C(C(=O)NC(N3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)

![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)



![2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289884.png)
![2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)
![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)
![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)

![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)
